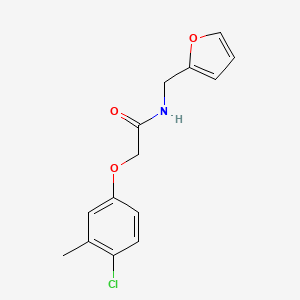

2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For example, N-Methyl-2-(4-phenoxyphenoxy) acetamide is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as solvent and potassium carbonate as a catalyst (Gao Yonghong, 2009). Another method involves the reaction of N-methylchloroacetamide and 4-phenoxyphenol in DMF with anhydrous potassium carbonate (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of related compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide has been studied, revealing that they crystallize as non-planar discrete molecules linked by hydrogen bonds (Rohan A. Davis & P. Healy, 2010).

Chemical Reactions and Properties

Compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide exhibit various chemical reactions, primarily involving the formation of hydrogen bonds. These bonds play a crucial role in determining the physical and chemical properties of these compounds (Rohan A. Davis & P. Healy, 2010).

Physical Properties Analysis

The physical properties of related compounds depend on their molecular structure and intermolecular interactions. The crystallographic analysis provides insights into the geometric parameters and molecular conformation (B. Gowda et al., 2007).

Chemical Properties Analysis

Chemical properties of these compounds are characterized by spectroscopic techniques such as IR, MS, and NMR spectroscopy. These techniques help in understanding the functional groups and bonding nature within the molecules (Z. Zhong-cheng & Shu Wan-yin, 2002).

Applications De Recherche Scientifique

Synthesis and Characterization

The chemical compound 2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide has been synthesized and characterized in various studies. For instance, research conducted by Fuloria et al. (2009) involved the synthesis of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide derivatives through the reaction of 2-(4-chloro-3-methylphenoxy)acetohydrazide with different aromatic aldehydes. These compounds were further cyclized with thioglycolic acid to yield 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives, which were evaluated for their antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).

Anticancer, Anti-inflammatory, and Analgesic Activities

Another study focused on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. The study utilized the Leuckart synthetic pathway to develop a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. The compounds were assessed for their activities against breast cancer (MCF-7), neuroblastoma (SK-N-SH), anti-inflammatory, and analgesic activities. Results revealed that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities, with one compound, in particular, showing promising results in all tested activities (Rani, Pal, Hegde, & Hashim, 2014).

Environmental Studies and Herbicide Analysis

In environmental science, the metabolism of chloroacetamide herbicides, which are structurally related to 2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide, has been studied to understand their behavior in biological systems. For example, Coleman et al. (2000) examined the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. The study highlighted the complex metabolic pathways involved in the bioactivation of these compounds, which could potentially lead to carcinogenic outcomes (Coleman, Linderman, Hodgson, & Rose, 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-10-7-11(4-5-13(10)15)19-9-14(17)16-8-12-3-2-6-18-12/h2-7H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSASIHFSXPJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-YL)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)

![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)